molecular formula C7H15N3O B1266914 n-Cyclohexylhydrazinecarboxamide CAS No. 52662-76-7

n-Cyclohexylhydrazinecarboxamide

Cat. No. B1266914
CAS RN: 52662-76-7
M. Wt: 157.21 g/mol
InChI Key: VZVGVHNZWUQMRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions followed by catalytic hydrazine reduction. For instance, an ether diamine monomer containing the cyclohexane structure was prepared through a reaction involving nucleophilic substitution of 1,1-bis(4-hydroxyphenyl)cyclohexane and p-chloronitrobenzene in the presence of K2CO3, followed by catalytic hydrazine reduction (Yang et al., 1999). Similarly, the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines via cyclocondensation in an alkaline aqueous medium under microwave irradiation has been described, indicating a general approach that could be adapted for n-Cyclohexylhydrazinecarboxamide (Ju & Varma, 2006).

Molecular Structure Analysis

Single crystal X-ray structure determinations have been employed to ascertain the molecular structure and stereochemistry of related compounds. For example, the reaction products of cis- and trans-cyclohexanedicarboxylic anhydrides and methylhydrazine were analyzed to determine their tautomeric forms and stereochemistries (Loghry et al., 1976).

Chemical Reactions and Properties

Oxidation reactions, including the transformation of hydrazine derivatives to their azo-derivatives, have been studied, providing insights into the reactivity and potential chemical transformations of hydrazine compounds (Baggiolini et al., 1969). This information can be pertinent when considering the chemical behavior of n-Cyclohexylhydrazinecarboxamide.

Physical Properties Analysis

The physical properties of polymers derived from similar structures, including their solubility in polar organic solvents and thermal stability, have been reported. For instance, polymers derived from BAPC exhibited good solubility in NMP and N,N-dimethylacetamide, with glass transition temperatures ranging from 188 to 240°C (Yang et al., 1999).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity in condensation reactions and subsequent transformations, have been thoroughly investigated. The synthesis of various heterocycles through reactions involving primary amines and hydrazines with dihalides underlines the versatility and reactivity of the hydrazine functional group (Ju & Varma, 2006).

Scientific Research Applications

Electrophilic Aminations

Research by Andreae and Schmitz (1991) discusses the application of cyclohexanespiro-3'-oxaziridine in transferring its NH group to various nucleophiles, enabling the synthesis of diverse compounds such as azines, hydrazines, and diaziridines. This indicates a potential application of n-Cyclohexylhydrazinecarboxamide in the synthesis of these compounds through electrophilic amination processes (Andreae & Schmitz, 1991).

Synthesis of Heterocyclic Compounds

Mohareb, Ho, and Alfarouk (2007) explored the use of N-benzoyl cyanoacetylhydrazine in synthesizing various new heterocyclic compounds, exhibiting antibacterial and antifungal activities. This suggests that derivatives of n-Cyclohexylhydrazinecarboxamide could be utilized in creating biologically active heterocyclic compounds (Mohareb, Ho, & Alfarouk, 2007).

Antitumor Agents

The study by Gamage et al. (2002) on heterocyclic phenazinecarboxamides, synthesized through condensation with aminoheterocycles, revealed their potential as topoisomerase-targeted anticancer agents. This indicates the potential application of n-Cyclohexylhydrazinecarboxamide derivatives in the development of anticancer drugs (Gamage et al., 2002).

Melanoma Cytotoxicity

Wolf et al. (2004) conducted a study on benzamide derivatives conjugated with alkylating cytostatics, demonstrating higher toxicity against melanoma cells compared to parent compounds. This research suggests that n-Cyclohexylhydrazinecarboxamide could be a precursor in synthesizing benzamide derivatives for targeted melanoma therapy (Wolf et al., 2004).

Synthesis of 4H-1,3,5-Oxadiazine Derivatives

A 2022 study on 1,3,5-oxadiazine derivatives highlights their significance as potential biologically active compounds. The research introduces a new synthesis method for these derivatives, potentially involving n-Cyclohexylhydrazinecarboxamide as a precursor or intermediate (Biointerface Research in Applied Chemistry, 2022).

Genotoxic Effects Evaluation

Avuloglu-Yilmaz et al. (2017) evaluated the in vitro genotoxicity of 3-Methyl-5-(4-carboxycyclohexylmethyl)-tetrahydro-2H-1,3,5-thiadiazine-2-thione on human peripheral lymphocytes. This study highlights the importance of assessing the genotoxic effects of derivatives similar to n-Cyclohexylhydrazinecarboxamide (Avuloglu-Yilmaz et al., 2017).

Synthesis of DNA-binding Compounds

Antonini et al. (2001) synthesized a series of DNA-binding potential antitumor agents using (omega-aminoalkyl)hydrazine. This suggests the relevance of n-Cyclohexylhydrazinecarboxamide in the synthesis of similar DNA-binding antitumor agents (Antonini et al., 2001).

properties

IUPAC Name

1-amino-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVGVHNZWUQMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294167
Record name n-cyclohexylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Cyclohexylhydrazinecarboxamide

CAS RN

52662-76-7
Record name 52662-76-7
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Record name n-cyclohexylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-cyclohexylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Chu, Y Wu, H Lu, B Yang, C Ma - European Journal of …, 2020 - Wiley Online Library
… In addition, N-aliphatic group substrate (N-cyclohexylhydrazinecarboxamide) proceed smoothly to give the desired compound 3bj in 62 % yield. Finally, the π-extended aromatic 2ak …
GH Li, DQ Dong, Y Yang, XY Yu… - Advanced Synthesis & …, 2019 - Wiley Online Library
… To our delight, N-cyclohexylhydrazinecarboxamide and N-(naphthalen-1-yl)hydrazinecarboxamide were also well tolerated in this system. They were all reacted smoothly with …
Number of citations: 51 onlinelibrary.wiley.com
V Gembus, C Furman, R Millet, R Mansouri… - European journal of …, 2012 - Elsevier
In line of a scaffold hopping strategy of pyrazole structures, especially known as potent CB 2 receptor antagonists, we exploited an original and convergent synthesis of a new class of …
Number of citations: 15 www.sciencedirect.com
K Singha, I Habib, M Hossain - ChemistrySelect, 2022 - Wiley Online Library
… N-(naphthalen-1-yl)-hydrazinecarboxamide and N-cyclohexylhydrazinecarboxamide also afforded corresponding products in moderate to excellent yields. However, 6-methylquinoline …

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